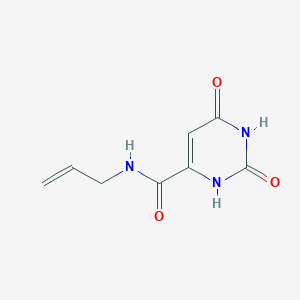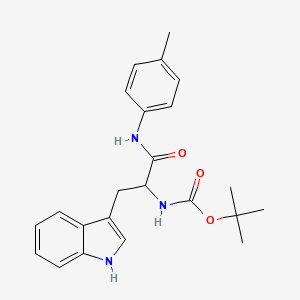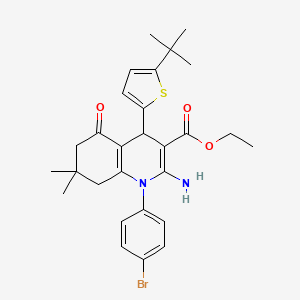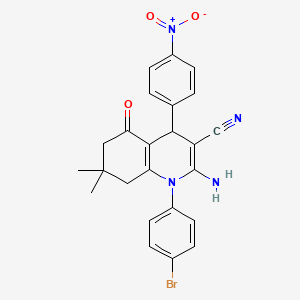![molecular formula C17H11F4N5O B11537541 N'-[(1Z)-1-(2,4-difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethylidene]-2,4-difluorobenzohydrazide](/img/structure/B11537541.png)
N'-[(1Z)-1-(2,4-difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethylidene]-2,4-difluorobenzohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’-[(1Z)-1-(2,4-difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethylidene]-2,4-difluorobenzohydrazide is a chemical compound with the empirical formula C13H12F2N6O. Its CAS number is 86386-73-4. This compound belongs to the class of triazole derivatives and exhibits interesting properties due to its unique structure .
Preparation Methods
Synthetic Routes:: One synthetic route involves the reaction of 1-(2,4-difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone with 6-(1-bromoethyl)-4-chloro-5-fluoropyrimidine in tetrahydrofuran (THF) at low temperatures . The detailed reaction conditions and yields would need further investigation.
Industrial Production:: Information on industrial-scale production methods for this compound is limited. research laboratories may synthesize it for specific applications.
Chemical Reactions Analysis
Reactivity:: N’-[(1Z)-1-(2,4-difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethylidene]-2,4-difluorobenzohydrazide likely undergoes various reactions, including oxidation, reduction, and substitution. Common reagents and conditions would depend on the specific reaction type.
Major Products:: The major products formed from these reactions would vary based on the reaction conditions. Further studies are needed to elucidate the specific products.
Scientific Research Applications
Chemistry:: Researchers may explore its use as a building block for novel compounds or as a ligand in coordination chemistry.
Biology and Medicine:: Given its unique structure, investigations into its potential biological activities (e.g., antimicrobial, antifungal, or antitumor properties) are warranted.
Industry:: Applications in industry could include materials science, catalysis, or pharmaceuticals.
Mechanism of Action
The precise mechanism by which N’-[(1Z)-1-(2,4-difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethylidene]-2,4-difluorobenzohydrazide exerts its effects remains to be fully elucidated. Researchers would need to study its interactions with molecular targets and pathways.
Comparison with Similar Compounds
While information on similar compounds is scarce, a comparative analysis could highlight the uniqueness of N’-[(1Z)-1-(2,4-difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethylidene]-2,4-difluorobenzohydrazide.
Properties
Molecular Formula |
C17H11F4N5O |
|---|---|
Molecular Weight |
377.30 g/mol |
IUPAC Name |
N-[(Z)-[1-(2,4-difluorophenyl)-2-(1,2,4-triazol-1-yl)ethylidene]amino]-2,4-difluorobenzamide |
InChI |
InChI=1S/C17H11F4N5O/c18-10-1-3-12(14(20)5-10)16(7-26-9-22-8-23-26)24-25-17(27)13-4-2-11(19)6-15(13)21/h1-6,8-9H,7H2,(H,25,27)/b24-16+ |
InChI Key |
ITDPMKOEIOOBKS-LFVJCYFKSA-N |
Isomeric SMILES |
C1=CC(=C(C=C1F)F)/C(=N/NC(=O)C2=C(C=C(C=C2)F)F)/CN3C=NC=N3 |
Canonical SMILES |
C1=CC(=C(C=C1F)F)C(=NNC(=O)C2=C(C=C(C=C2)F)F)CN3C=NC=N3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-chloro-3,5-dimethyl-2-[(E)-{[2-(3-methylphenyl)-1,3-benzoxazol-5-yl]imino}methyl]phenol](/img/structure/B11537462.png)

![1-[3'-(3-chloro-2-methylphenyl)-4-(4-ethylphenyl)-2-phenyl-2H,3'H-spiro[phthalazine-1,2'-[1,3,4]thiadiazol]-5'-yl]ethanone](/img/structure/B11537474.png)



![4-{(2E)-2-[4-(benzyloxy)benzylidene]hydrazinyl}-N-(4-methoxyphenyl)-4-oxobutanamide](/img/structure/B11537496.png)
![N-[(E)-(4-chlorophenyl)methylidene]-2-(2,3-dichlorophenyl)-1,3-benzoxazol-5-amine](/img/structure/B11537503.png)


![2-Nitro-N-({N'-[(E)-(2-nitrophenyl)methylidene]hydrazinecarbonyl}methyl)-N-phenylbenzene-1-sulfonamide](/img/structure/B11537534.png)
![2-[(5-Methyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl (1,3-benzoxazol-2-ylsulfanyl)acetate](/img/structure/B11537540.png)
![2-(3-Bromo-phenyl)-6-ethyl-5-methyl-4H-pyrazolo[1,5-a]pyrimidin-7-one](/img/structure/B11537546.png)
